2-bromo-4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazole
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Overview
Description
2-Bromo-4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazole is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a cyclopropyl ring attached to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of bromine and trifluoromethylcyclopropane as key reagents. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction, but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromo-4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazole involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can participate in various interactions, such as hydrogen bonding and van der Waals forces, which can influence the compound’s reactivity and binding affinity. The cyclopropyl ring adds steric hindrance, which can affect the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene
- 4-Bromobenzotrifluoride
- 1-Bromo-4-(trifluoromethoxy)benzene
Uniqueness
2-Bromo-4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to similar compounds.
Properties
CAS No. |
2758002-43-4 |
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Molecular Formula |
C7H5BrF3NS |
Molecular Weight |
272.09 g/mol |
IUPAC Name |
2-bromo-4-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazole |
InChI |
InChI=1S/C7H5BrF3NS/c8-5-12-4(3-13-5)6(1-2-6)7(9,10)11/h3H,1-2H2 |
InChI Key |
BIEWIKPFSWPCND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CSC(=N2)Br)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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